![molecular formula C19H23N7O3 B214205 1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. The compound has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide has several advantages in laboratory experiments. The compound is stable and has a long half-life, making it suitable for in vivo studies. The compound is also highly specific and has minimal off-target effects. However, the compound is relatively expensive and requires specialized equipment for synthesis and analysis.
Future Directions
Future research on 1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide could focus on the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetics. The compound could also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the compound could be studied for its potential use as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of 1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide involves the reaction of 2-(4-methylpiperazin-1-yl)ethylamine with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazol-3-carboxylic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer and inflammation. The compound has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
Product Name |
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide |
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Molecular Formula |
C19H23N7O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-23-13-16(26(28)29)17(22-23)18(27)21-19-20-14-7-3-4-8-15(14)25(19)12-11-24-9-5-2-6-10-24/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,20,21,27) |
InChI Key |
UBLJHYSKXKGXOW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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